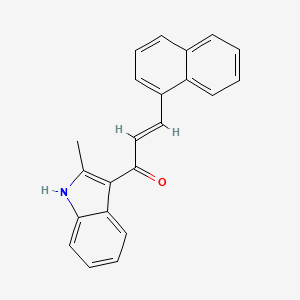
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. In
Mecanismo De Acción
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved mood, decreased anxiety, and reduced pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. This compound has also been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is that it is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research is the development of new synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new this compound derivatives that have improved efficacy and fewer side effects.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. It works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool in the treatment of neurological disorders.
Métodos De Síntesis
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-morpholineethanamine to produce N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine. This intermediate is then reacted with hydrochloric acid to form this compound dihydrochloride.
Aplicaciones Científicas De Investigación
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain. It has been shown to be effective in treating these disorders by increasing the levels of serotonin and norepinephrine in the brain. This compound has also been studied for its potential use in treating obesity and metabolic disorders.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c1-19-14-11(8-12(15)9-13(14)16)10-17-2-3-18-4-6-20-7-5-18;;/h8-9,17H,2-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGIFGBFQMCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
